Cas no 1864739-96-7 (3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)

3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine
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- MDL: MFCD32202674
- インチ: 1S/C9H10BrN3O/c10-6-4-7(8(11)12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2,(H2,11,12)
- InChIKey: JBMOJOCACBIMEW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C(N1CCC1)=O)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 232
- トポロジー分子極性表面積: 59.2
- XLogP3: 1.3
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 211427-2.500g |
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine, 95% |
1864739-96-7 | 95% | 2.500g |
$1980.00 | 2023-09-07 |
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine 関連文献
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3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amineに関する追加情報
Recent Advances in the Study of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine (CAS: 1864739-96-7)
The compound 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine (CAS: 1864739-96-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine, which make it a promising candidate for targeting specific biological pathways. The presence of the azetidine ring and the bromopyridin-2-amine moiety has been shown to enhance its binding affinity to certain enzymes and receptors, particularly those involved in inflammatory and oncogenic processes.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine using a multi-step approach that ensures high yield and purity. The compound was further characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity and stability under various conditions.
Biological evaluations of this compound have revealed its potent inhibitory effects on specific kinases, such as JAK2 and PI3K, which are critical targets in cancer therapy. In vitro assays showed that 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine effectively suppressed the proliferation of cancer cell lines, including those resistant to conventional treatments. These findings suggest its potential as a lead compound for developing novel anticancer agents.
Additionally, pharmacokinetic studies have indicated favorable absorption and distribution profiles for 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine, with minimal toxicity observed in preclinical models. These properties underscore its suitability for further optimization and clinical development.
In conclusion, 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine (CAS: 1864739-96-7) represents a promising scaffold for drug discovery, with demonstrated efficacy in targeting key biological pathways. Ongoing research is focused on elucidating its mechanism of action and exploring its therapeutic applications in various diseases. Future studies will likely address its potential in combination therapies and its optimization for enhanced bioavailability and efficacy.
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